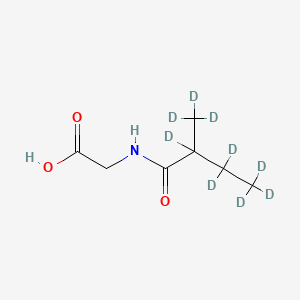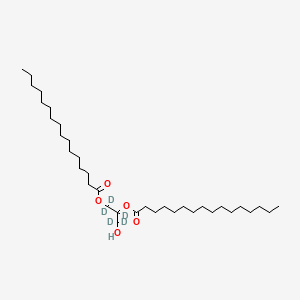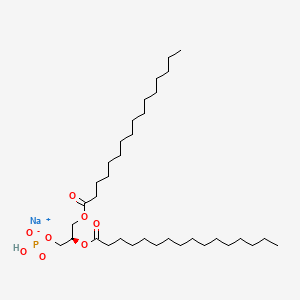
Monoethyl Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoethyl Phthalate-d4 is the deuterium labeled Monoethyl phthalate . It is a metabolite of diethyl phthalate . Monoethyl phthalate acts as a urinary biomarker of phthalates exposure indicating the risks of thyroid cancer and benign nodule .
Molecular Structure Analysis
Monoethyl Phthalate-d4 has a molecular formula of C10H10O4 . Its InChI isInChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D . The Canonical SMILES is CCOC(=O)C1=CC=CC=C1C(=O)O . Physical And Chemical Properties Analysis
Monoethyl Phthalate-d4 has a molecular weight of 198.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 198.08301578 g/mol . The Topological Polar Surface Area is 63.6 Ų . It has a Heavy Atom Count of 14 .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development: MEP-d4 is used as an internal standard in the development of GC-MS methods for determining phthalate metabolites. This allows for the accurate quantification of MEP in environmental samples without the need for derivatization steps, simplifying the analytical procedure .
Environmental Studies
Wastewater-Based Epidemiology: MEP-d4 serves as a biomarker in wastewater-based epidemiology studies to estimate population exposure to phthalate plasticizers. It helps in understanding the environmental fate of phthalates and assessing human exposure through the analysis of wastewater samples .
Pharmaceutical Research
Excipient in Medicinal Products: In pharmaceutical research, MEP-d4 is used to study the pharmacokinetics of phthalates used as excipients in human medicinal products. It aids in understanding the metabolic pathways and potential health effects of phthalate exposure .
Toxicology
Toxicokinetic Modeling: MEP-d4 is crucial in toxicokinetic studies for risk assessment. It helps model the pharmacokinetics of diethyl phthalate (DEP) and its metabolites, providing insights into human health risks associated with DEP exposure .
Material Science
Polymer Production and Plasticizers: MEP-d4 is used in material science research to study the properties and degradation of phthalates in polymers. It is particularly useful in understanding the behavior of plasticizers in polyvinyl chloride (PVC) and other materials .
Biotechnology
Microbial Biodegradation: In biotechnology, MEP-d4 is used to investigate the biodegradation pathways of phthalates. It helps identify the metabolic intermediates and the role of microorganisms in the degradation process, offering a sustainable approach to removing phthalates from the environment .
Wirkmechanismus
Monoethyl phthalate is a metabolite of diethyl phthalate . It acts as a urinary biomarker of phthalates exposure indicating the risks of thyroid cancer and benign nodule . Phthalates may induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,4,5-tetradeuterio-6-ethoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHKOHZGJFMIE-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858132 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoethyl Phthalate-d4 | |
CAS RN |
1219806-03-7 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)


![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)







